molecular formula C8H14 B147605 Vinylcyclohexane CAS No. 695-12-5

Vinylcyclohexane

Cat. No. B147605
CAS RN: 695-12-5
M. Wt: 110.2 g/mol
InChI Key: LDLDYFCCDKENPD-UHFFFAOYSA-N
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Description

Vinylcyclohexane, also known as Cyclohexylethylene, is an organic compound with the linear formula C6H11CH=CH2 . It is primarily used in the chemical and polymer industry due to its unique set of properties .


Synthesis Analysis

Vinylcyclohexane can be synthesized via bulk copolymerization at 60°C in the presence of a metallocene catalyst .


Molecular Structure Analysis

The molecular formula of Vinylcyclohexane is C8H14 . Its molecular weight is 110.20 .


Chemical Reactions Analysis

One of the best pieces of evidence supporting the carbocation mechanism for the electrophilic addition reaction was discovered during the 1930s by F. C. Whitmore of Pennsylvania State University, who found that structural rearrangements often occur during the reaction of HX with an alkene .


Physical And Chemical Properties Analysis

Vinylcyclohexane has a refractive index of 1.446 (lit.) and a boiling point of 128 °C (lit.) . Its density is 0.805 g/mL at 25 °C (lit.) . The compound is insoluble in water .

Scientific Research Applications

Synthesis of Diblock Copolymers

Vinylcyclohexane is used in the synthesis of novel poly (vinylcyclohexane)-b-poly (4-vinylpyridine) (PVCH-b-P4VP) diblock copolymers . This is achieved through a combination of anionic and RAFT polymerization techniques . The resulting polymers are characterized using 1H nuclear magnetic resonance (NMR) and Fourier-transform infra-red (FT-IR) spectroscopies, size-exclusion chromatography with light-scattering detector (SEC-LS), and their thermal properties are studied using differential scanning calorimetry (DSC) .

Creation of Nanostructures

Amphiphilic block copolymers, such as those created using vinylcyclohexane, are known for their ability to self-assemble into various nanostructures . These nanostructures have found numerous applications that range from biomedical to electronic technologies .

Alteration of Glass Transition Temperature

One of the ways to alter the glass transition temperature (Tg) of polystyrene (PS) is to hydrogenate it to obtain its saturated analogue – poly (vinylcyclohexane) [PVCH, or also known as poly (cyclohexyl ethylene) (PCHE)] . The Tg of PVCH is up to 65°C higher, depending on the degree of crystallinity of PVCH .

Resistance to Oxidative Degradation

PVCH, which includes vinylcyclohexane, is much more resistant to oxidative degradation . This makes it a valuable material in applications where oxidative stability is required.

Use as a Polar Dehydrant

Vinylcyclohexane dioxide (VCD), a derivative of vinylcyclohexane, has been studied for its use as a polar dehydrant with subsequent embedment in Spurr .

Copolymerization with Ethene and Propene

Vinylcyclohexane (VCH) has been copolymerized with ethene and propene using methylaluminoxane-activated metallocene catalysts . This process expands the range of materials that can be produced using vinylcyclohexane.

Safety and Hazards

Vinylcyclohexane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may be fatal if swallowed and enters airways .

Future Directions

The global vinyl cyclohexane market was valued at $57.4 million in 2021 and is projected to reach $94.8 million by 2031, growing at a CAGR of 5.3% from 2022 to 2031 . The market growth is aligned with the growing research expenditures in chemical and polymer industries .

properties

IUPAC Name

ethenylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLDYFCCDKENPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25498-06-0, 26951-20-2
Record name Poly(vinylcyclohexane)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, ethenyl-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID90219725
Record name Vinylcyclohexane
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Molecular Weight

110.20 g/mol
Source PubChem
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Product Name

Vinylcyclohexane

CAS RN

695-12-5
Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name Vinylcyclohexane
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Record name VINYLCYCLOHEXANE
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Synthesis routes and methods I

Procedure details

The catalysts of the invention are effective and practical chiral catalysts for enantioselective metathesis. Examples of AROM/CM reactions catalyzed by chiral catalysts of the invention are shown in Table 1. As shown in Example 1, treatment of 19 with 5 equivalents of styrene in the presence of 10 mol % catalyst 9 in THF (50° C.) leads to the formation of 20a in 80% ee and 71% isolated yield (>98% trans). Ru-catalyzed AROM/CM is highly selective with aliphatic olefins. With aliphatic olefins such as 1-heptene and sterically bulky vinylcyclohexane (entries 2-3), 20b-c are obtained in >98% ee, >98% trans and 57-60% yield.
[Compound]
Name
19
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Name
catalyst 9
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Name
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Name
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Synthesis routes and methods II

Procedure details

The polymerization conditions of Example 5 were substantially repeated using the bis(diphenyltrimethylsilylmethyl)titanium (II) complex (0.01 M in toluene), and MAO (1.6 M in toluene), dimethylanilinium tetrakispentafluorophenylborate (DMATB) (0.002 M in toluene), or tris(pentafluorophenyl)borane (borane) (0.01 M in toluene) cocatalyst. Styrene monomer, vinylcyclohexane (VCH) or 4-vinylcyclohexene (4-VCH) were polymerized. The resulting styrene polymers possessed crystalline melting points in excess of 260° C., indicating that the polymers were syndiotactic. Molar ratios of reactants and results are contained in Table IV.
[Compound]
Name
dimethylanilinium tetrakispentafluorophenylborate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylcyclohexane
Reactant of Route 2
Vinylcyclohexane
Reactant of Route 3
Vinylcyclohexane
Reactant of Route 4
Vinylcyclohexane
Reactant of Route 5
Vinylcyclohexane
Reactant of Route 6
Vinylcyclohexane

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